molecular formula C16H18O5 B14080756 Aculeatin

Aculeatin

Cat. No.: B14080756
M. Wt: 290.31 g/mol
InChI Key: DZSSBQWTSOMKDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

A novel synthetic approach to Aculeatin A involves a nine-step process starting from 1-tetradecanal. The key steps include the preparation of 1,3-diketone through Claisen condensation of ketone and acyl chloride, followed by cyclodehydration and intramolecular oxa-Michael addition to form 2,3-dihydro-4H-pyran-4-one .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route described above provides a foundation for potential large-scale synthesis. The use of common reagents and conditions, such as Claisen condensation and oxa-Michael addition, suggests that industrial production could be feasible with optimization.

Chemical Reactions Analysis

Types of Reactions

Aculeatin undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Aculeatin has a wide range of scientific research applications, including:

Mechanism of Action

Aculeatin exerts its effects through its unique dispirocyclic structure, which interacts with molecular targets involved in malaria. The compound has shown activity against Plasmodium falciparum, Trypanosoma brucei rhodesiense, and Trypanosoma cruzi, with an IC50 ranging from 0.18 to 3.0 μM . The exact molecular targets and pathways involved are still under investigation, but its antimalarial activity is a key area of interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its dispirocyclic structure, which poses significant synthetic challenges and offers unique biological activity. Its ability to interact with multiple molecular targets makes it a valuable compound for further research and development.

Properties

IUPAC Name

6-[(3,3-dimethyloxiran-2-yl)methyl]-5,7-dimethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-16(2)13(21-16)7-10-11(18-3)8-12-9(15(10)19-4)5-6-14(17)20-12/h5-6,8,13H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSSBQWTSOMKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CC2=C(C=C3C(=C2OC)C=CC(=O)O3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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